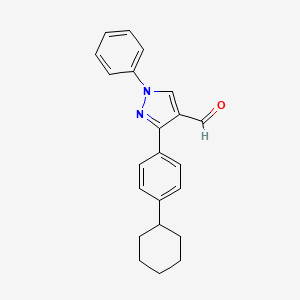3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 956706-66-4
Cat. No.: VC6416642
Molecular Formula: C22H22N2O
Molecular Weight: 330.431
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 956706-66-4 |
|---|---|
| Molecular Formula | C22H22N2O |
| Molecular Weight | 330.431 |
| IUPAC Name | 3-(4-cyclohexylphenyl)-1-phenylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C22H22N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17H,1,3-4,7-8H2 |
| Standard InChI Key | XIPDVARSVVHQCT-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound is systematically named according to IUPAC guidelines as 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Its CAS registry number (956404-93-6) ensures unambiguous identification in chemical databases. The molecular structure comprises:
-
A pyrazole core (1H-pyrazole) with nitrogen atoms at positions 1 and 2.
-
A phenyl group substituted at position 1.
-
A 4-cyclohexylphenyl group at position 3.
-
A formyl (-CHO) functional group at position 4.
The SMILES notation C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 and InChIKey FHDWSVQSQBYXJC-HZHRSRAPSA-N provide precise representations of its connectivity and stereochemistry.
Structural Comparison to Analogues
Comparative analysis with related pyrazole-4-carbaldehydes reveals distinct features:
The cyclohexyl group introduces significant steric bulk and lipophilicity compared to simpler phenyl or chlorophenyl analogues .
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated by Arbačiauskienė et al. :
Step 1: Triflate Intermediate Formation
1-Phenylpyrazol-3-ol undergoes triflation with trifluoromethanesulfonic anhydride to yield the corresponding triflate.
Step 2: Suzuki-Miyaura Coupling
The triflate reacts with 4-cyclohexylphenylboronic acid under Pd(PPh) catalysis in 1,4-dioxane with KPO as base. Typical conditions include reflux (110°C) for 12–24 hours, achieving yields of 65–78% .
Step 3: Oxidation to Carbaldehyde
The 4-methylpyrazole intermediate is oxidized using MnO or Dess-Martin periodinane to install the formyl group.
Characterization Techniques
-
NMR Spectroscopy: NMR reveals distinct signals for the formyl proton (~9.8 ppm), pyrazole ring protons (7.2–8.1 ppm), and cyclohexyl group (1.2–2.3 ppm) .
-
IR Spectroscopy: A strong absorption band at ~1680 cm confirms the presence of the aldehyde group.
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 345.446 [M+H].
Physicochemical Properties
Physical State and Solubility
The compound is typically obtained as a light-yellow crystalline solid. Experimental data indicate:
-
Density: Estimated at 1.18–1.21 g/cm based on structural analogs .
-
Solubility: Limited solubility in water; dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl).
Stability and Reactivity
-
The aldehyde group is susceptible to nucleophilic attack, enabling condensation reactions with amines or hydrazines to form imines or hydrazones.
-
The cyclohexyl group enhances stability against oxidative degradation compared to linear alkyl chains .
Biological Activities and Applications
Structure-Activity Relationships (SAR)
-
Cyclohexyl Group: Enhances membrane permeability due to lipophilicity (calculated logP ≈ 4.2).
-
Aldehyde Position: The 4-carbaldehyde orientation optimizes binding to enzymatic active sites .
Research Findings and Future Directions
Key Studies
-
Cross-Coupling Optimization: Arbačiauskienė et al. achieved 78% yield in Suzuki reactions using KBr as additive, reducing Pd catalyst loading to 4 mol% .
-
Crystallography: X-ray diffraction of a chlorophenyl analogue revealed planar pyrazole rings with dihedral angles <5° relative to substituents, suggesting similar rigidity in the target compound .
Challenges and Opportunities
-
Synthetic Scalability: Current routes require expensive Pd catalysts; future work could explore Ni-based systems.
-
Biological Screening: No in vivo data exist for this compound. Prioritize assays for kinase inhibition and cytotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume